3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol, also known as piperitol, is an organic compound with the molecular formula C10H18O. It is a cyclic alcohol with a structure that includes a cyclohexene ring substituted with methyl and isopropyl groups. This compound is found naturally in various essential oils, including those of Eucalyptus radiata, pennyroyal, and other Mentha species .
Preparation Methods
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of racemic piperitone using reducing agents such as lithium aluminum hydride or aluminum isopropoxide . The d-form of this compound can also be isolated from natural sources . Industrial production methods typically involve the extraction and purification of the compound from essential oils where it naturally occurs .
Chemical Reactions Analysis
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Hydrogenation: Hydrogenation reactions can reduce the double bond in the cyclohexene ring, converting it into a cyclohexane derivative.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant odor and is a component in the formulation of perfumes and other scented products
Mechanism of Action
The mechanism of action of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:
3-Methyl-4-propan-2-ylcyclohex-2-en-1-one: This compound has a similar structure but contains a ketone group instead of an alcohol group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
Terpinen-4-ol: This compound is another cyclic alcohol with a similar molecular formula but different structural arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and its occurrence in natural essential oils, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)10-8(3)5-4-6-9(10)11/h7,9,11H,4-6H2,1-3H3 |
InChI Key |
GSSZVQVJTPIWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.